molecular formula C7H6ClFN2O4 B2948172 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride CAS No. 2309462-07-3

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride

Cat. No.: B2948172
CAS No.: 2309462-07-3
M. Wt: 236.58
InChI Key: HRGBMWVTUUHEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H5FN2O4·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrotoluene, followed by oxidation to form 5-fluoro-2-nitrobenzoic acid . The amino group is then introduced through a substitution reaction, resulting in the formation of 2-Amino-5-fluoro-3-nitrobenzoic acid. Finally, the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-fluoro-3-aminobenzoic acid.

Scientific Research Applications

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets. The presence of amino, fluoro, and nitro groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoro-3-nitrobenzoic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various chemical syntheses and research applications.

Properties

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4.ClH/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14;/h1-2H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGBMWVTUUHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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